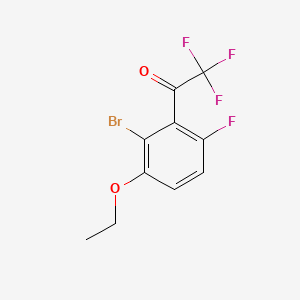![molecular formula C11H21NO5S B14773839 tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a tert-butyl ester. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate typically involves multiple steps. One common method includes the reaction of piperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, and researchers explore its interactions with biological targets.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonyl group is known to enhance the bioavailability and stability of drugs, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate stands out due to its unique combination of functional groups. The presence of both the sulfonyl and ester groups provides a distinct reactivity profile, making it versatile for various applications. Additionally, the stereochemistry of the piperidine ring (3S configuration) can influence its biological activity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H21NO5S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)8-18(14,15)17-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
BASQIFUQUBZKMA-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CS(=O)(=O)O[C@H]1CCCNC1 |
SMILES canónico |
CC(C)(C)OC(=O)CS(=O)(=O)OC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
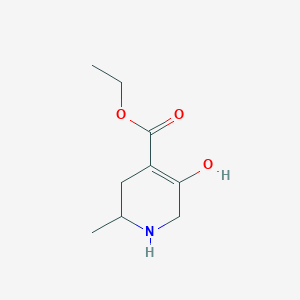
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
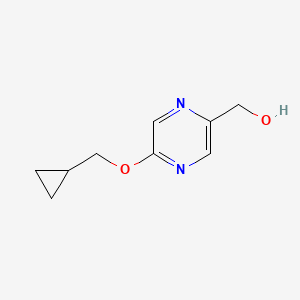
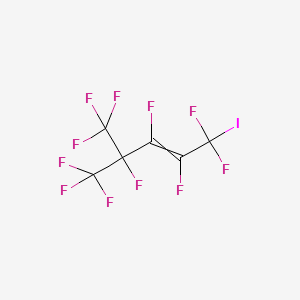

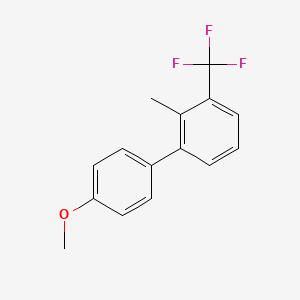
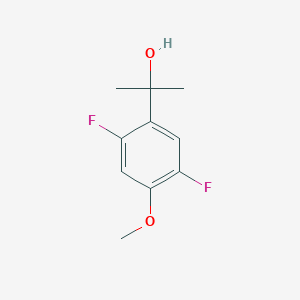
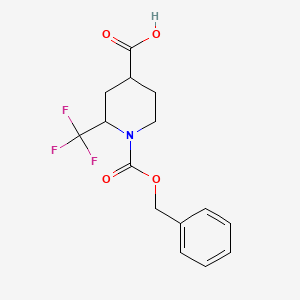
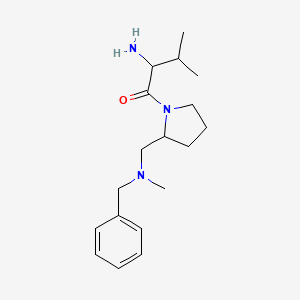
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
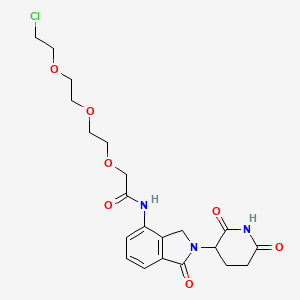
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
